molecular formula C14H10Cl2N4S B15008496 4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Katalognummer: B15008496
Molekulargewicht: 337.2 g/mol
InChI-Schlüssel: NDEITAGKZABOMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a thiol group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3,5-dichlorophenylhydrazine with phenyl isothiocyanate under controlled conditions to form the desired triazole compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and other additives may be used to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its applications in various scientific fields:

Wirkmechanismus

The mechanism of action of 4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring and thiol group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H10Cl2N4S

Molekulargewicht

337.2 g/mol

IUPAC-Name

4-(4-amino-3,5-dichlorophenyl)-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10Cl2N4S/c15-10-6-9(7-11(16)12(10)17)20-13(18-19-14(20)21)8-4-2-1-3-5-8/h1-7H,17H2,(H,19,21)

InChI-Schlüssel

NDEITAGKZABOMK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C(=C3)Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.